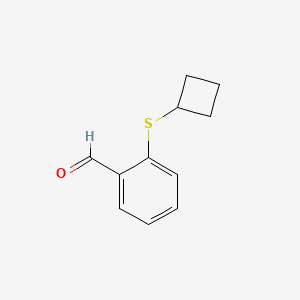

2-(Cyclobutylthio)benzaldehyde

Description

2-(Cyclobutylthio)benzaldehyde is a substituted benzaldehyde derivative characterized by a cyclobutylthio (-S-cyclobutyl) group at the 2-position of the benzaldehyde ring. This compound combines the electrophilic aldehyde functional group with a sulfur-containing cyclobutyl substituent, which confers unique steric and electronic properties. The cyclobutylthio group introduces both steric bulk and moderate electron-withdrawing effects due to the sulfur atom, influencing its reactivity in nucleophilic additions, cyclization reactions, and coordination chemistry.

Properties

Molecular Formula |

C11H12OS |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

2-cyclobutylsulfanylbenzaldehyde |

InChI |

InChI=1S/C11H12OS/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7-8,10H,3,5-6H2 |

InChI Key |

ZAKDLCJRWPGFOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)SC2=CC=CC=C2C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Cyclobutylthio)benzaldehyde and Analogues

Detailed Analysis:

Reactivity in Hemiacetal Formation

- Benzaldehyde forms hemiacetals with only 9% yield under equilibrium conditions, reflecting its low electrophilicity and lack of stabilizing substituents .

- Pyrimidyl-5-carbaldehydes exhibit exceptional hemiacetal yields (95%) due to the electron-withdrawing pyrimidine ring, which enhances aldehyde electrophilicity and stabilizes intermediates .

- For This compound , the sulfur atom’s electron-withdrawing effect (though weaker than pyrimidine) may moderately enhance aldehyde reactivity compared to benzaldehyde. However, steric hindrance from the cyclobutyl group could slow nucleophilic attack, resulting in intermediate reactivity.

Steric and Electronic Influence 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9) features a bulky diphenylphosphino group, which is electron-donating and often used in catalysis. Its steric bulk limits accessibility to the aldehyde group, reducing reactivity in certain reactions . In contrast, the cyclobutylthio substituent in this compound provides a balance: sulfur’s electronegativity increases aldehyde electrophilicity, while the smaller cyclobutyl ring (vs. phenyl groups) reduces steric obstruction compared to diphenylphosphino derivatives.

Market and Applications While 2-(Diphenylphosphino)benzaldehyde has documented industrial applications (e.g., ligand synthesis), market data for this compound is scarce, suggesting its niche or exploratory use . Pyrimidyl-5-carbaldehydes are primarily research tools in medicinal chemistry due to their high reactivity .

Research Findings and Gaps

- Conclusions are extrapolated from analogs like pyrimidyl-5-carbaldehydes and diphenylphosphino derivatives.

- Theoretical Predictions : Computational modeling could clarify the electronic effects of the cyclobutylthio group. For instance, sulfur’s polarizability may stabilize transition states in cycloaddition reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.